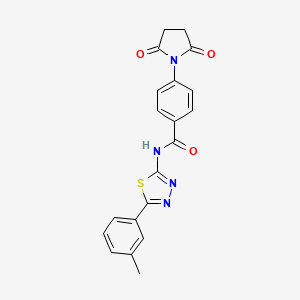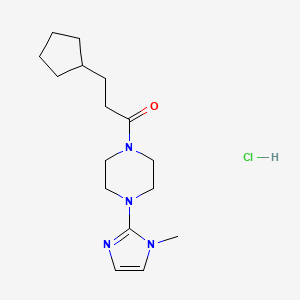
3-cyclopentyl-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-cyclopentyl-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride" is a chemical entity that may be related to the class of compounds known as piperazines, which are often explored for their potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the research does discuss related structures and their synthesis, which could provide insights into the description of the compound of interest.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines, which are potential substance P antagonists, have been synthesized through a cycloaddition reaction followed by reductive opening of lactone-bridged adducts . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities with piperazine derivatives.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of a six-membered ring containing two nitrogen atoms. The specific substituents attached to this ring can greatly influence the conformation and, consequently, the biological activity of the compound. In the case of the cyclopenta[c]piperidines mentioned in the literature, the axial-equatorial conformational preferences of the substituents were found to be opposite to those of the monocyclic piperidine analogues . This information could be relevant when analyzing the molecular structure of "this compound".
Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives can be quite diverse, depending on the functional groups present. The literature describes the use of microwave irradiation for the synthesis of imidazo[2,1-b][1,3]benzothiazol-2(3H)-ones, which are structurally related to the compound of interest . This method, which uses alumina as a solid support, could potentially be applied to the synthesis of other piperazine derivatives, including the target compound, to facilitate various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. While the specific properties of "this compound" are not detailed in the provided papers, related compounds have been characterized by spectral data and microanalysis to ascertain their purity . These techniques could be employed to analyze the physical and chemical properties of the compound , including its solubility, melting point, and stability.
Scientific Research Applications
Antidepressant and Antianxiety Activities
A novel series of compounds, including 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives, were synthesized and evaluated for their antidepressant and antianxiety activities. The compounds were found to significantly reduce the duration of immobility times in Porsolt’s behavioral despair test and exhibit significant antianxiety activity in the plus maze method, highlighting potential applications in mental health treatments (Kumar et al., 2017).
Antimicrobial and Antifungal Activities
Research on 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives demonstrated excellent antibacterial and antifungal activities, suggesting potential for the development of new antimicrobial agents. The study identified several compounds with significantly higher activity compared to standard drugs, highlighting their relevance in addressing drug-resistant microbial strains (Rajkumar et al., 2014).
Anticancer Activity
Imidazole derivatives, including 4-nitroimidazole compounds, have shown potent anticancer activities against various human cancer cell lines. The study on these derivatives revealed significant antiproliferative inhibition potency, with specific compounds exhibiting cytotoxic effects on breast and prostate cancer cell lines. This research underscores the potential of these derivatives in cancer therapy (Al-Soud et al., 2021).
Novel Chemotherapeutic Approaches
Studies on metal-based complexes involving imidazole derivatives have explored their application in chemotherapy against tropical diseases. The synthesis and characterization of such complexes have opened avenues for novel therapeutic strategies, particularly in the treatment of diseases that are prevalent in tropical regions (Navarro et al., 2000).
Cytotoxic Agents and Anti-inflammatory Activity
Research into piperazinone derivatives as cytotoxic agents has led to the development of compounds with enhanced cytotoxic activities against cancer cell lines. Similarly, the synthesis of novel imidazole-ethyl ethanone compounds has demonstrated significant in-vitro and in-vivo anti-inflammatory activities, suggesting potential for the development of new anti-inflammatory drugs (Ghasemi et al., 2020).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include this compound, have a broad range of biological activities .
Mode of Action
Imidazole-containing compounds are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Imidazole-containing compounds are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole-containing compounds are generally highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole-containing compounds are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The solubility of imidazole-containing compounds in water and other polar solvents can influence their stability and efficacy .
Safety and Hazards
Future Directions
Given the broad range of biological activities exhibited by imidazole derivatives, there is ongoing interest in the development of new drugs that contain the 1,3-diazole ring . These compounds may have potential applications in treating a variety of conditions, including bacterial and viral infections, inflammation, tumors, diabetes, allergies, and more .
properties
IUPAC Name |
3-cyclopentyl-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O.ClH/c1-18-9-8-17-16(18)20-12-10-19(11-13-20)15(21)7-6-14-4-2-3-5-14;/h8-9,14H,2-7,10-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYPGUXJVFOLLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)CCC3CCCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

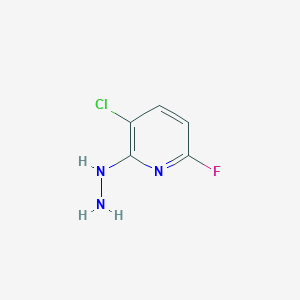
![tert-butyl (2R)-2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-2-phenylacetate](/img/structure/B2540584.png)
![2-((7-acetyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2540585.png)
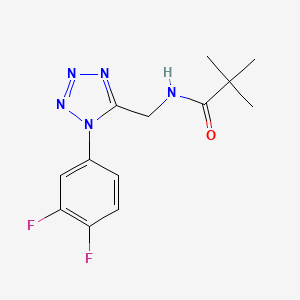
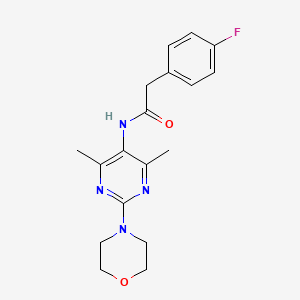
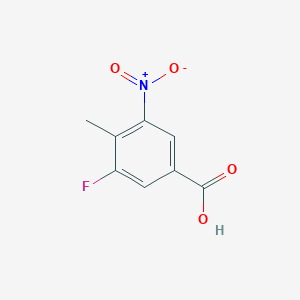
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2540596.png)
![[6-(Oxan-4-yl)pyrimidin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B2540598.png)
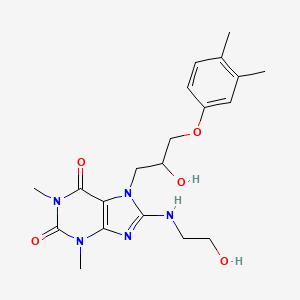

![2-[1-[2-(4-Methoxyphenyl)acetyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2540602.png)
![5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2540604.png)
![8-(4-ethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2540605.png)
